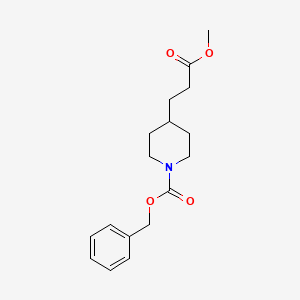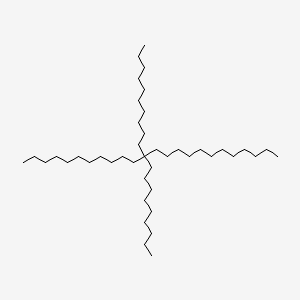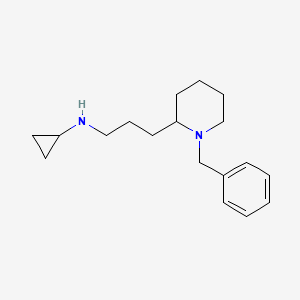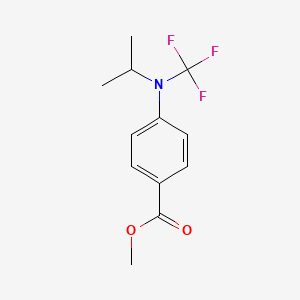
Methyl 4-(isopropyl(trifluoromethyl)amino)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(isopropyl(trifluoromethyl)amino)benzoate is an organic compound that belongs to the class of benzoates It features a benzoate ester functional group, with an isopropyl(trifluoromethyl)amino substituent at the para position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(isopropyl(trifluoromethyl)amino)benzoate typically involves a multi-step process. One common method includes the following steps:
Friedel-Crafts Acylation:
Clemmensen Reduction: Conversion of the acyl group to an alkane.
Nitration: Introduction of a nitro group, which is then converted to an amine group.
Trifluoromethylation: Introduction of the trifluoromethyl group to the amine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
Methyl 4-(isopropyl(trifluoromethyl)amino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
科学的研究の応用
Methyl 4-(isopropyl(trifluoromethyl)amino)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 4-(isopropyl(trifluoromethyl)amino)benzoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and other biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
Methyl 4-(trifluoromethyl)benzoate: Similar structure but lacks the isopropyl group.
Ethyl 4-(trifluoromethyl)benzoate: Similar structure with an ethyl ester instead of a methyl ester.
Phenyl 4-(trifluoromethyl)benzoate: Similar structure with a phenyl ester instead of a methyl ester.
Uniqueness
Methyl 4-(isopropyl(trifluoromethyl)amino)benzoate is unique due to the presence of both the isopropyl and trifluoromethyl groups, which can significantly influence its chemical and biological properties. The combination of these groups can enhance the compound’s stability, reactivity, and potential biological activity compared to similar compounds .
特性
分子式 |
C12H14F3NO2 |
|---|---|
分子量 |
261.24 g/mol |
IUPAC名 |
methyl 4-[propan-2-yl(trifluoromethyl)amino]benzoate |
InChI |
InChI=1S/C12H14F3NO2/c1-8(2)16(12(13,14)15)10-6-4-9(5-7-10)11(17)18-3/h4-8H,1-3H3 |
InChIキー |
GEWKEKGYWDCOEN-UHFFFAOYSA-N |
正規SMILES |
CC(C)N(C1=CC=C(C=C1)C(=O)OC)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-ethoxy-1-ethyl-1H-benzo[d]imidazole](/img/structure/B13960032.png)
![1,3,5,7,9-Pentaazaspiro[5.5]undecane](/img/structure/B13960037.png)
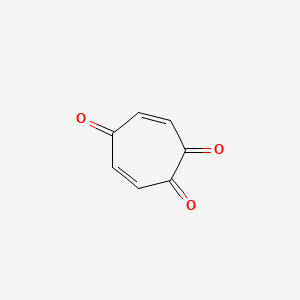
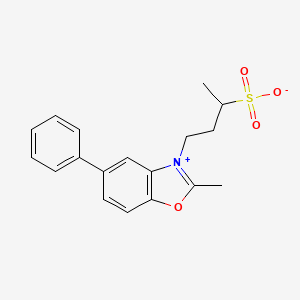
![[1,1'-Bicyclopropyl]-2-octanoic acid, 2'-hexyl-, methyl ester](/img/structure/B13960060.png)
![2-(2-Amino-6-azaspiro[3.4]octan-6-yl)ethanol](/img/structure/B13960061.png)

![2-{Ethyl[4-(hydroxymethyl)-3-methylphenyl]amino}ethanol](/img/structure/B13960078.png)
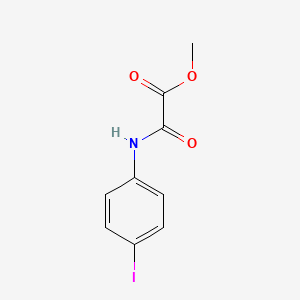
![3-(piperidin-2-ylmethyl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B13960099.png)
